(Z)-3-bromo-5-ethoxy-N',4-dihydroxybenzene-1-carboximidamide
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Overview
Description
(Z)-3-bromo-5-ethoxy-N’,4-dihydroxybenzene-1-carboximidamide is an organic compound with a complex structure that includes bromine, ethoxy, and hydroxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-bromo-5-ethoxy-N’,4-dihydroxybenzene-1-carboximidamide typically involves multiple steps. One common method starts with the bromination of 5-ethoxy-1,3-dihydroxybenzene, followed by the introduction of the carboximidamide group. The reaction conditions often require the use of bromine or a brominating agent, and the reactions are typically carried out under controlled temperatures to ensure the desired stereochemistry (Z-configuration).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and specific solvents can also play a crucial role in the industrial synthesis of (Z)-3-bromo-5-ethoxy-N’,4-dihydroxybenzene-1-carboximidamide.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-bromo-5-ethoxy-N’,4-dihydroxybenzene-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide, and are carried out in polar solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
(Z)-3-bromo-5-ethoxy-N’,4-dihydroxybenzene-1-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (Z)-3-bromo-5-ethoxy-N’,4-dihydroxybenzene-1-carboximidamide exerts its effects involves its interaction with specific molecular targets. The hydroxy groups can form hydrogen bonds with enzymes or receptors, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-3-bromo-5-ethoxy-N’,4-dihydroxybenzene-1-carboximidamide: The E-isomer of the compound, which has different stereochemistry.
3-bromo-5-ethoxy-N’,4-dihydroxybenzene-1-carboximidamide: Without the Z-configuration, this compound may have different reactivity and biological activity.
3-bromo-5-ethoxybenzene-1-carboximidamide: Lacks the hydroxy groups, which can significantly alter its chemical properties and applications.
Uniqueness
The uniqueness of (Z)-3-bromo-5-ethoxy-N’,4-dihydroxybenzene-1-carboximidamide lies in its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and hydroxy groups allows for a wide range of chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
3-bromo-5-ethoxy-N',4-dihydroxybenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O3/c1-2-15-7-4-5(9(11)12-14)3-6(10)8(7)13/h3-4,13-14H,2H2,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBCWYUQVTUPCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=NO)N)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C(=N/O)/N)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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